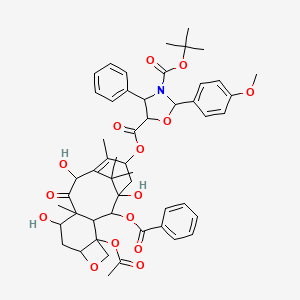

Cabazitaxel intermediate

Description

Structure

2D Structure

Properties

IUPAC Name |

5-O-(4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H59NO15/c1-27-33(63-45(58)39-37(29-16-12-10-13-17-29)52(46(59)67-47(3,4)5)43(64-39)30-20-22-32(61-9)23-21-30)25-51(60)42(65-44(57)31-18-14-11-15-19-31)40-49(8,41(56)38(55)36(27)48(51,6)7)34(54)24-35-50(40,26-62-35)66-28(2)53/h10-23,33-35,37-40,42-43,54-55,60H,24-26H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTCCJVJZUCIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H59NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Cabazitaxel Intermediates from 10-Deacetylbaccatin III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of key intermediates for the anti-cancer drug Cabazitaxel, starting from the readily available natural product, 10-deacetylbaccatin III (10-DAB). This document details the strategic application of protecting groups, methylation procedures, and side-chain coupling reactions, supported by experimental protocols and quantitative data.

Introduction

Cabazitaxel, a second-generation taxane, has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer. Its semi-synthesis from 10-deacetylbaccatin III (10-DAB), a precursor extracted from the needles of the yew tree (Taxus species), is a critical process in its pharmaceutical production. The core of this synthesis involves the selective modification of the hydroxyl groups at the C7 and C10 positions of the baccatin III core, followed by the esterification of the C13 hydroxyl group with a protected side chain. This guide will focus on a common and effective synthetic route, highlighting the key intermediates and their preparation.

Overall Synthetic Strategy

The synthesis of Cabazitaxel from 10-DAB can be dissected into three main stages:

-

Selective Protection of 10-DAB: The hydroxyl groups at C7 and C10 are protected to prevent unwanted side reactions in subsequent steps.

-

Selective Methylation and Deprotection: The hydroxyl groups at C7 and C10 are methylated to yield the key intermediate, 7β,10β-dimethoxy-10-deacetylbaccatin III.

-

Side-Chain Attachment and Final Deprotection: The protected side chain is coupled to the C13 hydroxyl group of the baccatin III core, followed by the removal of protecting groups to yield Cabazitaxel.

This guide will focus on the synthesis of the crucial intermediate, 7β,10β-dimethoxy-10-deacetylbaccatin III .

Experimental Protocols and Data

Protection of 10-DAB Hydroxyl Groups

A common strategy involves the use of the 2,2,2-trichloroethoxycarbonyl (Troc) group to protect the C7 and C10 hydroxyls of 10-DAB.

Reaction: 10-deacetylbaccatin III (10-DAB) to 7,10-di-Troc-10-deacetylbaccatin III.

Experimental Protocol:

To a solution of 10-deacetylbaccatin III in pyridine, 2,2,2-trichloroethyl chloroformate is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then diluted with ethyl acetate and washed successively with aqueous HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Quantitative Data:

| Step | Reactant | Product | Reagents | Solvent | Yield | Reference |

| 1 | 10-DAB | 7,10-di-Troc-10-DAB | 2,2,2-trichloroethyl chloroformate | Pyridine | High | [1] |

Synthesis of 7β,10β-dimethoxy-10-deacetylbaccatin III

This key intermediate is synthesized through a multi-step process involving protection of the C13 hydroxyl, deprotection of the C7 and C10 Troc groups, methylation, and finally, deprotection of the C13 hydroxyl.

Step 2: Protection of the C13 Hydroxyl Group

The C13 hydroxyl group is often protected with a triethylsilyl (TES) group.

Reaction: 7,10-di-Troc-10-DAB to 7,10-di-Troc-13-TES-10-DAB.

Experimental Protocol:

To a solution of 7,10-di-Troc-10-DAB in pyridine, triethylsilyl chloride is added at 0 °C. The reaction is stirred at room temperature until completion. The reaction is worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Step 3: Deprotection of the C7 and C10 Troc Groups

The Troc groups are selectively removed using zinc dust in the presence of a Lewis acid.[2]

Reaction: 7,10-di-Troc-13-TES-10-DAB to 7,10-dihydroxy-13-TES-10-DAB.

Experimental Protocol:

A mixture of 7,10-di-Troc-13-TES-10-DAB, zinc powder, and a Lewis acid (e.g., ammonium chloride) in a polar solvent such as methanol or ethanol is stirred at a temperature ranging from -10 to 50 °C.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified.

Step 4: Methylation of the C7 and C10 Hydroxyl Groups

The exposed hydroxyl groups at C7 and C10 are then methylated.

Reaction: 7,10-dihydroxy-13-TES-10-DAB to 7,10-dimethoxy-13-TES-10-DAB.

Experimental Protocol:

The diol is dissolved in an appropriate solvent, and a strong base such as sodium hydride or n-butyl-lithium is added at low temperature.[2] A methylating agent, such as methyl iodide or dimethyl sulfate, is then added. The reaction is stirred until completion and then quenched. The product is extracted and purified.

Step 5: Deprotection of the C13 TES Group

The final step in the synthesis of the key intermediate is the removal of the TES protecting group from the C13 hydroxyl.

Reaction: 7,10-dimethoxy-13-TES-10-DAB to 7,10-dimethoxy-10-deacetylbaccatin III.

Experimental Protocol:

The silyl ether is treated with an acid, such as hydrochloric acid or hydrofluoric acid, in a suitable solvent system (e.g., aqueous or organic solution).[2] The reaction is typically carried out at temperatures ranging from -10 to 20 °C.[2] After completion, the reaction is neutralized, and the product is extracted and purified.

Quantitative Data Summary for the Synthesis of 7,10-dimethoxy-10-DABIII:

| Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |

| 2 | 7,10-di-Troc-10-DAB | 7,10-di-Troc-13-TES-10-DAB | Triethylsilyl chloride, Pyridine | Good | - |

| 3 | 7,10-di-Troc-13-TES-10-DAB | 7,10-dihydroxy-13-TES-10-DAB | Zinc powder, Lewis acid | High | [2] |

| 4 | 7,10-dihydroxy-13-TES-10-DAB | 7,10-dimethoxy-13-TES-10-DAB | Strong base, Methylating agent | Good | [2] |

| 5 | 7,10-dimethoxy-13-TES-10-DAB | 7,10-dimethoxy-10-deacetylbaccatin III | Acid (e.g., HCl, HF) | High | [2] |

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis of the key cabazitaxel intermediate, 7,10-dimethoxy-10-deacetylbaccatin III.

Conclusion

The synthesis of 7β,10β-dimethoxy-10-deacetylbaccatin III is a pivotal step in the semi-synthesis of Cabazitaxel. The strategic use of protecting groups, such as Troc and TES, allows for the selective methylation of the C7 and C10 hydroxyl groups of 10-DAB. The detailed experimental protocols and reaction pathways provided in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis. Further optimization of these steps to improve yields and reduce the number of synthetic operations remains an active area of research.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cabazitaxel's Core Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key chemical intermediates involved in the semi-synthesis of Cabazitaxel, a potent second-generation taxane chemotherapeutic agent. The document outlines the chemical structures of these intermediates, presents quantitative data from pivotal synthesis steps, and offers detailed experimental protocols. Furthermore, logical workflows of the synthesis are visualized through diagrams to facilitate a comprehensive understanding of the process.

Introduction to Cabazitaxel Synthesis

Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree (Taxus)[1][2][3]. The synthesis of Cabazitaxel involves a multi-step process, beginning with the modification of the baccatin core, followed by the attachment of a chemically synthesized side chain. The key intermediates in this pathway are critical for achieving the desired stereochemistry and functional group modifications necessary for the drug's therapeutic activity.

Key Intermediates and Their Chemical Structures

The semi-synthesis of Cabazitaxel proceeds through several well-defined intermediate compounds. Understanding the structure of each is fundamental to comprehending the synthetic strategy.

-

10-Deacetylbaccatin III (10-DAB): This is the primary starting material, a naturally occurring diterpenoid with the characteristic taxane core.

-

Chemical Formula: C₂₉H₃₆O₁₀

-

Molecular Weight: 544.59 g/mol

-

-

Baccatin III: Derived from 10-DAB, this intermediate is a direct precursor in the synthesis of many taxanes.

-

Chemical Formula: C₃₁H₃₈O₁₁

-

Molecular Weight: 586.63 g/mol

-

-

7,10-di-O-methyl-10-DAB (7β,10β-dimethoxy-10-deacetylbaccatin III): A crucial intermediate in the Cabazitaxel synthesis, formed by the selective methylation of the hydroxyl groups at the C7 and C10 positions of 10-DAB[1][4][5].

-

Chemical Formula: C₃₁H₄₀O₁₀

-

Molecular Weight: 572.64 g/mol

-

-

Protected Side Chain ((3R,4S)-1-t-Boc-3-[(triethylsilyl)oxy]-4-phenyl-2-azetidinone): This synthetic β-lactam is the precursor to the C13 side chain of Cabazitaxel. The protecting groups (Boc and TES) are essential for the selective coupling reaction.

-

Chemical Formula: C₂₀H₃₁NO₄Si

-

Molecular Weight: 377.55 g/mol

-

Quantitative Data on Key Synthesis Steps

The efficiency of each synthetic step is critical for the overall yield of Cabazitaxel. The following table summarizes quantitative data reported in the literature for the key transformations.

| Reaction Step | Starting Material | Product | Reagents | Solvent | Yield | Purity | Reference |

| Methylation of 10-DAB | 10-Deacetylbaccatin III | 7,10-di-O-methyl-10-DAB | Trimethylammonium oxygen tetrafluoroboric acid, 1,8-bis(dimethylamino)naphthalene | Methylene chloride | 43.7% | N/A | [2] |

| Side Chain Coupling and Deprotection (multi-step) | 7,10-di-O-methyl-10-DAB & β-lactam | Cabazitaxel | N/A | N/A | ~18.0% | N/A | [1] |

| Final Deprotection | Protected Cabazitaxel precursor | Cabazitaxel | N/A | Tetrahydrofuran | ~80% | N/A | [1] |

Experimental Protocols for Key Synthetic Steps

The following are representative experimental protocols for the synthesis of key Cabazitaxel intermediates. These protocols are derived from published literature and patents and are intended for informational purposes for a research and development audience.

Synthesis of 7,10-di-O-methyl-10-DAB from 10-Deacetylbaccatin III

This protocol describes the simultaneous methylation of the C7 and C10 hydroxyl groups of 10-DAB.

Materials:

-

10-Deacetylbaccatin III (10-DAB)

-

Trimethylammonium oxygen tetrafluoroboric acid

-

1,8-bis(dimethylamino)naphthalene ("Proton-Sponge")

-

Methylene chloride (CH₂Cl₂)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 10-DAB (10 g, 18.4 mmol) in methylene chloride (200 ml).

-

Add 1,8-bis(dimethylamino)naphthalene (177.2 g, 828 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add trimethylammonium oxygen tetrafluoroboric acid (95.2 g, 643.4 mmol).

-

Continue stirring at room temperature for 20 hours.

-

Filter the reaction solution and wash the filter cake with methylene chloride (3 x volumes).

-

Collect the filtrate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a chloroform:methanol (100:3) eluent to afford 7,10-di-O-methyl-10-DAB (4.6 g, 43.7% yield)[2].

Coupling of the Side Chain to 7,10-di-O-methyl-10-DAB

This protocol outlines the esterification of the C13 hydroxyl group of the baccatin core with the protected β-lactam side chain.

Materials:

-

7,10-di-O-methyl-10-DAB

-

(3R,4S)-1-t-Boc-3-[(triethylsilyl)oxy]-4-phenyl-2-azetidinone

-

A suitable base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

Procedure (General):

-

Dissolve 7,10-di-O-methyl-10-DAB in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to a low temperature (e.g., -40°C to -20°C).

-

Add a solution of a strong base, such as LiHMDS, dropwise to deprotonate the C13 hydroxyl group.

-

After stirring for a short period, add a solution of the protected β-lactam side chain in THF.

-

Allow the reaction to proceed at low temperature, then gradually warm to room temperature.

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the protected Cabazitaxel precursor.

Note: Specific quantities and reaction times can vary significantly between different patented procedures.

Deprotection of the 2'-Hydroxyl Group

The final step in the synthesis is the removal of the triethylsilyl (TES) protecting group from the 2'-hydroxyl position of the side chain.

Materials:

-

Protected Cabazitaxel precursor

-

An acidic reagent (e.g., Hydrochloric acid in ethanol or Pyridinium hydrofluoride in pyridine)

-

An appropriate solvent system

Procedure (General):

-

Dissolve the protected Cabazitaxel precursor in a suitable solvent.

-

Add the acidic deprotecting agent at a controlled temperature (often 0°C to room temperature).

-

Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until completion.

-

Neutralize the reaction mixture and extract the product.

-

Wash, dry, and concentrate the organic phase.

-

Purify the final product, Cabazitaxel, by recrystallization or chromatography.

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical flow of the Cabazitaxel synthesis, highlighting the key intermediates and transformations.

References

- 1. US9487496B2 - Process for the preparation of cabazitaxel and its intermediates - Google Patents [patents.google.com]

- 2. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [amp.chemicalbook.com]

- 3. CN106632158B - The preparation method of 7 β, 10 β-dimethoxy -10- deacetylate Baccatine IIIs - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]

Spectroscopic Data of Cabazitaxel Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key precursors in the synthesis of Cabazitaxel, a potent anti-cancer agent. The information presented herein is crucial for researchers and professionals involved in the synthesis, characterization, and quality control of this important pharmaceutical compound. This document summarizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data in clearly structured tables, details the experimental protocols for data acquisition, and illustrates the synthetic and analytical workflows using diagrams.

Key Precursors in Cabazitaxel Synthesis

The semi-synthesis of Cabazitaxel typically starts from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the yew tree (Taxus species). Key transformations involve the selective methylation of the hydroxyl groups at the C-7 and C-10 positions to yield 7,10-di-O-methyl-10-deacetylbaccatin III, followed by the esterification of the C-13 hydroxyl group with the (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid side chain.

Below is a diagram illustrating the general synthetic pathway from 10-deacetylbaccatin III to Cabazitaxel.

Caption: General synthetic route to Cabazitaxel.

Spectroscopic Data of Precursors

The following tables summarize the available spectroscopic data for the key precursors of Cabazitaxel.

10-deacetylbaccatin III (10-DAB)

Table 1: Spectroscopic Data for 10-deacetylbaccatin III

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum of 10-DAB exhibits characteristic signals for the taxane core.[1] |

| ¹³C NMR | A comprehensive list of carbon chemical shifts has been reported for 10-DAB.[2] |

| Mass Spec. | ESI-MS: m/z 545.2381 [M+H]⁺, 567.2201 [M+Na]⁺.[1][2] |

| IR | Data not explicitly found in the search results. |

7,10-di-O-methyl-10-deacetylbaccatin III

Table 2: Spectroscopic Data for 7,10-di-O-methyl-10-deacetylbaccatin III

| Spectroscopy | Data |

| ¹H NMR | A Chinese patent provides some ¹H-NMR data for a related compound.[3] |

| ¹³C NMR | Data not explicitly found in the search results. |

| Mass Spec. | MS: [M+H]⁺ = 954.5 (This value appears to be for a protected intermediate rather than the target molecule, which has a molecular weight of 572.64 g/mol ).[1] |

| IR | Data not explicitly found in the search results. |

(2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic Acid (Cabazitaxel Side Chain)

Table 3: Spectroscopic Data for Cabazitaxel Side Chain Precursor

| Spectroscopy | Data |

| ¹H NMR | Data not explicitly found in the search results. |

| ¹³C NMR | Data not explicitly found in the search results. |

| Mass Spec. | Data not explicitly found in the search results. |

| IR | Data not explicitly found in the search results. |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of cabazitaxel precursors. The following sections provide generalized methodologies based on common practices for taxane analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for NMR analysis is depicted below.

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Approximately 5-10 mg of the purified precursor is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.

-

Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

The following diagram illustrates a typical workflow for LC-MS analysis.

Caption: Workflow for LC-MS analysis.

-

Sample Preparation: Samples are dissolved in a suitable solvent (e.g., acetonitrile or methanol) and diluted to a concentration of approximately 1 µg/mL. The solution is then filtered through a syringe filter before injection.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.

-

Chromatographic Conditions: A C18 reversed-phase column is typically employed with a gradient elution using a mixture of water and acetonitrile, often with a small amount of formic acid to improve ionization.

-

Mass Spectrometry Parameters: The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺ and other adducts. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements and elemental composition determination.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Conclusion

This guide provides a foundational overview of the spectroscopic data and analytical methodologies for the key precursors of Cabazitaxel. While some spectroscopic information is readily available, a complete and centralized database for all precursors is still needed. The provided protocols and workflows offer a starting point for researchers to develop and validate their own analytical methods for the characterization and quality control of these important pharmaceutical intermediates. Further research and publication of detailed spectroscopic data for all cabazitaxel precursors would be highly beneficial to the scientific community.

References

The Synthesis of Cabazitaxel: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the semi-synthetic mechanism of Cabazitaxel, a potent taxane derivative used in the treatment of metastatic castration-resistant prostate cancer. The synthesis primarily involves the modification of 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of yew trees (Taxus species).[1][2] This guide details the key chemical transformations, provides representative experimental protocols, and summarizes the quantitative data associated with the synthesis.

Core Synthetic Strategy

The semi-synthesis of Cabazitaxel from 10-deacetylbaccatin III (10-DAB) is a multi-step process that can be broadly categorized into three main stages: modification of the baccatin core, synthesis of the side chain, and finally, the coupling of these two fragments followed by deprotection. The key transformations on the baccatin core involve the selective protection of hydroxyl groups, followed by methylation at the C7 and C10 positions, and subsequent deprotection to prepare the core for side-chain attachment.[3]

A common synthetic route is outlined below:

-

Selective Protection of 10-DAB: The synthesis begins with the selective protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB. This is a critical step to ensure that the subsequent reactions occur at the desired positions.

-

Protection of the C13 Hydroxyl Group: Following the protection of C7 and C10, the hydroxyl group at the C13 position is protected.

-

Deprotection of C7 and C10 Hydroxyl Groups: The protecting groups at the C7 and C10 positions are then selectively removed.

-

Methylation of C7 and C10 Hydroxyl Groups: The newly exposed hydroxyl groups at C7 and C10 are methylated. This is a key step that differentiates Cabazitaxel from other taxanes like Docetaxel.

-

Deprotection of the C13 Hydroxyl Group: The protecting group at the C13 position is removed to allow for the coupling with the side chain.

-

Side Chain Coupling: The synthesized 7,10-di-O-methylbaccatin III is then coupled with a protected (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid derivative (the side chain).

-

Final Deprotection: The final step involves the removal of the protecting groups on the side chain to yield Cabazitaxel.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Cabazitaxel, based on data extracted from patent literature. It is important to note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.

| Step No. | Reaction | Starting Material | Product | Reported Yield (%) | Reference |

| 1 & 2 | Protection of C7, C10, and C13 Hydroxyls | 10-Deacetylbaccatin III | Protected 10-DAB | Not explicitly stated in combined form | |

| 3 | Deprotection of C7 and C10 Hydroxyls | Fully Protected 10-DAB | C13-Protected 10-DAB | 81.2 | [3] |

| 4 | Methylation of C7 and C10 Hydroxyls | C13-Protected 10-DAB | C13-Protected-7,10-di-O-methylbaccatin III | 90.8 | [3] |

| 5 | Deprotection of C13 Hydroxyl | C13-Protected-7,10-di-O-methylbaccatin III | 7,10-di-O-methylbaccatin III | 82.0 | [3] |

| 6 | Side Chain Coupling | 7,10-di-O-methylbaccatin III and protected side chain | Protected Cabazitaxel | 92.7 | [3] |

| 7 | Final Deprotection | Protected Cabazitaxel | Cabazitaxel | 93.0 | [3] |

| Overall | 6-Step Synthesis | 10-Deacetylbaccatin III | Cabazitaxel | ~20 | [4] |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of Cabazitaxel, adapted from the patent literature.

Step 4: Methylation of C7 and C10 Hydroxyls

Objective: To introduce methyl groups at the C7 and C10 positions of the baccatin core.

Procedure: Under a nitrogen atmosphere, to a solution of C13-protected 10-deacetylbaccatin III in anhydrous tetrahydrofuran (THF) at -10°C, sodium hydride (NaH) is added portion-wise. The mixture is stirred for 30 minutes, after which methyl iodide (CH₃I) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 20 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the C13-protected-7,10-di-O-methylbaccatin III. A reported yield for a similar methylation step is 90.8%.[3]

Step 6: Side Chain Coupling

Objective: To couple the 7,10-di-O-methylbaccatin III intermediate with the protected side chain.

Procedure: 7,10-di-O-methylbaccatin III and the protected oxazolidine carboxylic acid side chain are dissolved in an appropriate solvent such as toluene. A coupling agent, for example, di-2-pyridyl carbonate (DPC) or a similar activating agent, and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is heated, typically to around 70-80°C, and stirred for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After cooling, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution, a basic solution, and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product, protected Cabazitaxel, is purified by column chromatography. A reported yield for this condensation step is 92.7%.[3]

Step 7: Final Deprotection

Objective: To remove the protecting groups from the side chain to yield Cabazitaxel.

Procedure: The protected Cabazitaxel is dissolved in a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate or methanol) and an aqueous acid (e.g., dilute hydrochloric acid or formic acid). The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by TLC or HPLC. Once the deprotection is complete, the reaction is neutralized with a weak base, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude Cabazitaxel. The final product is then purified by recrystallization from a suitable solvent system, such as acetone/water, to yield pure Cabazitaxel.[5] A reported yield for this deprotection step is 93.0%.[3]

Visualizations

Cabazitaxel Synthesis Workflow

The following diagram illustrates the high-level workflow for the semi-synthesis of Cabazitaxel from 10-deacetylbaccatin III.

Caption: High-level workflow for the semi-synthesis of Cabazitaxel.

This guide provides a foundational understanding of the synthetic mechanisms involved in producing Cabazitaxel. For further detailed information, consulting the referenced patents and scientific literature is recommended. The provided protocols are illustrative and may require optimization for specific laboratory or industrial settings.

References

- 1. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]

- 4. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]

- 5. EP2493466B1 - Novel antitumoral use of cabazitaxel - Google Patents [patents.google.com]

Unveiling the Bioactive Potential: A Technical Guide to Cabazitaxel's Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Cabazitaxel, a potent second-generation taxane, has carved a significant niche in the treatment of advanced prostate cancer. Its journey from a naturally derived precursor to a clinically approved drug is a testament to the power of medicinal chemistry. This technical guide delves into the core of its development, focusing on the often-overlooked biological activity of its synthetic precursors. Understanding the bioactivity of these intermediate compounds not only provides a comprehensive picture of cabazitaxel's pharmacological profile but also opens avenues for the discovery of novel anticancer agents.

From Plant to Potent Drug: The Synthetic Pathway

Cabazitaxel is a semi-synthetic derivative of 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of the European yew tree (Taxus baccata).[1][2] The synthetic process involves a multi-step transformation of 10-DAB to introduce the specific side chain and methoxy groups that characterize cabazitaxel and contribute to its unique properties, including its ability to overcome multidrug resistance.[2]

This guide will explore the biological activity of key intermediates in this synthetic journey, providing a granular view of how chemical modifications influence their cytotoxic and antitumor properties.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro cytotoxicity of key cabazitaxel precursors and analogues against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a direct comparison of the potency of these compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Cabazitaxel and its Analogues

| Compound | A549 (Lung Carcinoma) | A549/T (Taxol-resistant Lung) | KB (Oral Epidermoid Carcinoma) | KB/VCR (Vincristine-resistant Oral) | Reference |

| Cabazitaxel | Potent | Potent | Potent | Potent | [3] |

| Compound 16 (7,10-di-O-methylthiomethyl modified) | Potent | Potent | Potent | Potent | [3] |

| Compound 19 (7,10-di-O-methylthiomethyl modified) | Potent | Potent | Potent | Potent | [3] |

Note: "Potent" indicates significant activity as described in the source, specific IC50 values were not provided in the abstract.

Table 2: In Vitro Cytotoxicity (IC50) of Docetaxel Analogues (Precursors to Cabazitaxel-like compounds)

| Compound | Cell Line | GI50 (nM) | Reference |

| Compound 23 | Various | ≤ 5 | [4] |

| Compound 27 | Various | ≤ 5 | [4] |

| Compound 29 | Various | ≤ 5 | [4] |

Note: GI50 represents the concentration causing 50% growth inhibition.

Experimental Protocols: A Closer Look at the Methodology

The biological activity data presented in this guide is derived from rigorous experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50 or GI50).

1. Cell Lines and Culture:

-

Human cancer cell lines such as A549 (lung), KB (oral), and their drug-resistant counterparts (A549/T, KB/VCR) are commonly used.[3]

-

Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Varying concentrations of the test compounds are added to the wells.

-

After a specified incubation period (e.g., 72 hours), MTT solution is added to each well.

-

Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value is calculated from the dose-response curve.

3. Sulforhodamine B (SRB) Assay:

-

This assay is often used by the National Cancer Institute (NCI) for its 60-cell line screen.[4]

-

Following drug treatment, cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with SRB, a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.

-

The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm).

-

The GI50 value is calculated from the dose-response curve.

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the antitumor activity of a compound in a living organism.

1. Animal Model:

-

Immunocompromised mice (e.g., SCID or nude mice) are commonly used to prevent rejection of human tumor xenografts.[3]

2. Tumor Xenograft Model:

-

Human cancer cells (e.g., A549) are injected subcutaneously into the flank of the mice.[3]

-

Tumors are allowed to grow to a palpable size.

3. Treatment:

-

Mice are randomized into control and treatment groups.

-

The test compound is administered intravenously at a predetermined dose and schedule.[5]

-

The body weight of the mice is monitored as an indicator of toxicity.[3]

4. Efficacy Assessment:

-

Tumor volume is measured regularly using calipers.

-

The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

-

At the end of the study, tumors may be excised and weighed.

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Taxane-induced apoptotic signaling pathway.

Caption: Workflow for in vitro cytotoxicity screening.

Caption: Logical relationship in structure-activity studies.

Concluding Remarks

The biological activity of cabazitaxel's synthetic precursors is a critical area of study that informs our understanding of taxane pharmacology. While many precursors exhibit lower potency compared to the final drug, their evaluation is essential for elucidating structure-activity relationships and identifying the key chemical modifications responsible for enhanced efficacy and the ability to overcome drug resistance. The data and protocols presented in this guide provide a foundational resource for researchers in the field of anticancer drug discovery and development, paving the way for the next generation of taxane-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. Synthesis and biological evaluation of novel cabazitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Synthesis of Cabazitaxel Intermediates: A Technical Guide to Patented Routes

For Researchers, Scientists, and Drug Development Professionals

Cabazitaxel, a potent second-generation taxane, has emerged as a crucial therapeutic agent in the treatment of hormone-refractory prostate cancer.[1][2] Its synthesis, a complex multi-step process, relies on the efficient preparation of key intermediates derived from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of yew trees.[1][3] This technical guide provides an in-depth analysis of the patent literature, focusing on the core synthetic strategies for producing pivotal Cabazitaxel intermediates. We will delve into the detailed methodologies, present comparative quantitative data, and visualize the synthetic workflows to offer a comprehensive resource for professionals in the field of drug development.

Core Synthetic Strategy: From 10-DAB to a Key Intermediate

The semi-synthesis of Cabazitaxel predominantly starts from 10-deacetylbaccatin III (10-DAB). A critical step in this process is the selective methylation of the hydroxyl groups at the C7 and C10 positions of the 10-DAB core to form 7,10-di-O-methyl-10-DAB. This intermediate is then coupled with a protected side chain to ultimately yield Cabazitaxel.[1][3][4][5] The patent literature reveals several approaches to this key transformation, each with its own set of reagents, reaction conditions, and resulting efficiencies.

Comparative Analysis of Synthetic Methodologies

The following tables summarize the quantitative data extracted from various patents describing the synthesis of Cabazitaxel intermediates. These tables are designed to provide a clear comparison of different methodologies, highlighting variations in reagents, solvents, temperatures, and yields.

Table 1: Selective Methylation of 10-deacetylbaccatin III (10-DAB)

| Patent/Reference | Methylating Agent | Base | Solvent | Temperature | Yield | Notes |

| US 5,847,170 | Methyl iodide | Sodium hydride | Tetrahydrofuran | 0°C to ambient | Low (multi-step) | Step-wise methylation process.[2][6] |

| CN 102285947 A | Not specified | "Proper alkali" | Not specified | Not specified | Approx. 18% (3 steps) | Simultaneous methylation of C7 and C10 hydroxyls.[5][6] |

| CN 103012331 A | Methyl trifluoromethanesulfonate, methyl fluorosulfonate, or methyl mesylate | Alkali | Not specified | -80°C to -20°C | High | Claims high selectivity for C7 and C10 hydroxyls.[4] |

| US 2013/0116444 A1 | Latent/masked-methyl groups (e.g., using 1,3-dithian-2-yl) | Not specified | Not specified | Milder conditions | Improved route | Avoids low temperatures and strong bases.[1] |

| CN 102060815 | Dimethylsulfate | Pyridine (weakly alkaline) | Not specified | Not specified | Not specified | Conversion of Docetaxel to Cabazitaxel.[6][7] |

Detailed Experimental Protocols

The following section provides a detailed look at the experimental methodologies described in the patent literature for key transformations in the synthesis of Cabazitaxel intermediates.

Method 1: Step-wise Methylation (Based on US 5,847,170)

This patent describes a foundational method for the preparation of Cabazitaxel, which involves a step-wise methylation of 10-DAB.[2]

Experimental Workflow:

Protocol: The process generally involves the protection of the C7 and C10 hydroxyl groups, followed by methylation, and subsequent deprotection. The use of strong bases like metal hydrides and low reaction temperatures are often required, which can present challenges for industrial-scale production.[1]

Method 2: Direct Methylation with Selective Reagents (Based on CN 103012331 A)

This patent focuses on a more direct approach using specific methylating agents to achieve high selectivity for the C7 and C10 hydroxyl groups.[4]

Experimental Workflow:

Protocol:

-

Reaction Setup: 10-deacetylbaccatin III is dissolved in a suitable solvent.

-

Reagent Addition: In the presence of an alkali base, a specific methylating reagent (such as methyl trifluoromethanesulfonate, methyl fluorosulfonate, or methyl mesylate) is added.[4]

-

Reaction Conditions: The reaction is carried out at a low temperature, typically between -80°C and -20°C.[4]

-

Outcome: This method is reported to have high selectivity for the C7 and C10 hydroxyl sites, leading to a high yield of the desired intermediate, 7,10-dimethoxy-10-baccatin III.[4]

Method 3: Synthesis via a Chiral Auxiliary (Based on EP 2917192 B1)

This patent discloses a process for preparing Cabazitaxel using chiral auxiliaries, which can be an alternative to the direct methylation of 10-DAB.[6]

Logical Relationship:

Protocol: This approach involves the conversion of Docetaxel to Cabazitaxel. One method described is the use of dimethylsulfate as a methylating agent in a weakly alkaline organic solvent like pyridine.[6]

Final Step: Side Chain Coupling

Once the key intermediate, 7,10-di-O-methyl-10-DAB (or a similar baccatin derivative), is synthesized, the final major step is the coupling with a protected β-lactam side chain. This is followed by deprotection steps to yield the final Cabazitaxel molecule.[5][6]

General Workflow:

Conclusion

The patent literature on Cabazitaxel intermediate synthesis reveals a focused effort on improving the efficiency and industrial viability of the manufacturing process. Key innovations center on achieving selective methylation of the 10-DAB core under milder conditions and with fewer synthetic steps. While foundational patents laid out the initial multi-step pathways, newer methodologies aim for more direct and high-yield transformations. The choice of methylating agents, bases, and reaction conditions plays a critical role in the success of these syntheses. For researchers and drug development professionals, a thorough understanding of these patented routes is essential for process optimization, cost reduction, and the development of next-generation taxane-based therapeutics.

References

- 1. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN103958489A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. CN103012331A - Preparation method of cabazitaxel and intermediate thereof - Google Patents [patents.google.com]

- 5. CN102285947A - Method for synthesizing cabazitaxel - Google Patents [patents.google.com]

- 6. EP2917192B1 - Process for the preparation of cabazitaxel and its intermediates - Google Patents [patents.google.com]

- 7. EP2917192A2 - Process for the preparation of cabazitaxel and its intermediates - Google Patents [patents.google.com]

review of synthetic routes to Cabazitaxel intermediates

An In-depth Technical Guide to the Synthetic Routes of Cabazitaxel Intermediates

Cabazitaxel, a second-generation taxane, is a potent chemotherapeutic agent approved for the treatment of metastatic castration-resistant prostate cancer.[1] Its complex structure, featuring 11 chiral centers, makes total synthesis challenging.[2] Consequently, the commercial production of Cabazitaxel relies on semi-synthesis starting from 10-deacetylbaccatin III (10-DAB III), a natural product extracted from the needles of yew trees (genus Taxus).[3] This guide provides a detailed overview of the key synthetic routes to the crucial intermediates involved in the preparation of Cabazitaxel.

Key Intermediates in Cabazitaxel Synthesis

The semi-synthesis of Cabazitaxel hinges on the modification of the 10-DAB III core and its subsequent coupling with a specific side chain. The two primary intermediates are:

-

7β,10β-dimethoxy-10-deacetylbaccatin III (7,10-di-O-methyl-10-DAB) : This is the core taxane skeleton of Cabazitaxel, modified from 10-DAB III by methylation of the hydroxyl groups at the C7 and C10 positions.[2][3] This modification is crucial for the drug's ability to overcome multidrug resistance.[1]

-

(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic Acid : This is the protected C13 side chain that is esterified to the 7,10-di-O-methyl-10-DAB core in the final steps of the synthesis.[3][4]

Synthesis of the Core Intermediate: 7,10-di-O-methyl-10-DAB III

The central challenge in synthesizing the core intermediate is the selective methylation of the C7 and C10 hydroxyl groups of 10-DAB III without affecting the other reactive hydroxyl groups at C1 and C13. Various strategies have been developed to achieve this transformation.

Synthetic Strategies and Methodologies

Several routes for the dimethylation of 10-DAB III have been reported, often involving protection/deprotection steps to ensure selectivity. A common approach involves the selective protection of the more reactive C7 hydroxyl group, methylation of the C10 hydroxyl group, followed by methylation of the C7 hydroxyl group. However, one-pot procedures have also been developed to improve efficiency.

A novel six-step synthesis with a 20% overall yield has been developed, which utilizes a mild methylation condition for the C7 hydroxyl group to reduce epimerization.[5][6] Another patented method describes a process involving the selective protection of the C7 and C10 hydroxyls, followed by protection of the C13 hydroxyl, deprotection of C7 and C10, methylation, and finally deprotection of C13 before coupling with the side chain.[7]

Quantitative Data Summary

| Step | Reagents & Conditions | Yield | Reference |

| Route 1: Stepwise Methylation | |||

| 1. C7-OH Protection | Triethylsilyl chloride (TESCl), Pyridine | High | [7] |

| 2. C10-OH Methylation | Sodium hydride, Methyl iodide | ~92% | [5] |

| 3. C7-OH Deprotection | HF-Pyridine | High | [7] |

| 4. C7-OH Methylation | Sodium hydride, Methyl iodide | Inefficient | [5] |

| Route 2: Improved 6-Step Synthesis | 20% Overall | [5] | |

| 1. 7,10-di-Troc protection | Troc-Cl, DMAP, Pyridine | 95% | [5] |

| 2. 13-TES protection | TESCl, Pyridine | 95% | [5] |

| 3. Troc deprotection | Zinc powder, Acetic acid | 95% | [5] |

| 4. Dimethylation | Trimethyloxonium tetrafluoroborate, Proton sponge | 85% | [5] |

| 5. TES deprotection | p-TsOH, Methanol | 94% | [5] |

| Route 3: Selective Methylation | |||

| 1. Selective Methylation | Specific methylation reagent, Alkali, Low temperature | ~90% | [8] |

Experimental Protocol: 6-Step Synthesis of 7,10-di-O-methyl-10-DAB III[6]

-

7,10-Bis-Troc-10-DAB (Protection): To a solution of 10-DAB III in pyridine, 2,2,2-trichloroethyl chloroformate (Troc-Cl) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred until the reaction is complete. The product is then extracted and purified.

-

13-TES-7,10-Bis-Troc-10-DAB (Protection): The product from the previous step is dissolved in pyridine, and triethylsilyl chloride (TESCl) is added. The reaction is monitored by TLC. After completion, the product is worked up and purified.

-

13-TES-10-DAB (Deprotection): The bis-Troc protected intermediate is dissolved in a mixture of acetic acid and ethyl acetate. Activated zinc powder is added in portions, and the mixture is stirred vigorously. The solid is filtered off, and the filtrate is worked up to yield the deprotected product.

-

7,10-Bis-OMe-13-TES-10-DAB (Dimethylation): The diol is dissolved in dichloromethane. Proton sponge and trimethyloxonium tetrafluoroborate are added, and the reaction is stirred at room temperature. The reaction is quenched, and the product is purified by column chromatography.

-

7,10-Bis-OMe-10-DAB (Deprotection): The silyl-protected intermediate is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The mixture is stirred at room temperature until the reaction is complete. The product is then purified to give the desired core intermediate.

Visualization of Core Intermediate Synthesis

Caption: Synthesis of the 7,10-di-O-methyl-10-DAB III core intermediate.

Synthesis of the C13 Side Chain Intermediate

The side chain, an N-Boc protected phenylisoserine derivative, is synthesized separately and is commercially available in some forms.[9] Its stereochemistry is crucial for the biological activity of Cabazitaxel. The (2R,3S) isomer is the one incorporated into the final drug molecule.

Synthetic Strategies and Methodologies

The synthesis of N-Boc-(2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid can be achieved through various methods, including asymmetric synthesis or resolution of racemic mixtures. Chemoenzymatic methods, for instance, have been employed to produce enantiomerically pure β-amino acids.[10] One common laboratory and industrial approach involves the use of a chiral auxiliary or asymmetric epoxidation followed by ring-opening.

Experimental Protocol: Representative Synthesis

A general approach involves the reaction of a phenyl-containing starting material with a chiral reagent to introduce the desired stereocenters. For example, an asymmetric aminohydroxylation of a cinnamate ester can provide the desired stereochemistry. The resulting amino alcohol is then protected and saponified to yield the carboxylic acid.

-

Asymmetric Aminohydroxylation: An appropriate cinnamate ester is subjected to Sharpless asymmetric aminohydroxylation conditions using a chiral ligand, a source of nitrogen (e.g., a carbamate), and an oxidizing agent.

-

Protection: The amino group of the resulting product is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Saponification: The ester is hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the desired N-Boc protected carboxylic acid side chain.

Visualization of Side Chain Synthesis

Caption: General synthetic pathway for the C13 side chain intermediate.

Final Assembly: Coupling and Deprotection

The final stage of Cabazitaxel synthesis involves the esterification of the C13 hydroxyl group of the core intermediate with the prepared side chain, followed by the removal of any protecting groups on the side chain.

Synthetic Strategies and Methodologies

The coupling reaction is typically carried out using a coupling agent to activate the carboxylic acid of the side chain. The side chain is often used in its oxazolidine-protected form, which facilitates the reaction and controls the stereochemistry.[3][7] The final step is the removal of this oxazolidine protecting group under acidic conditions to reveal the vicinal amino alcohol functionality of the side chain.

Quantitative Data Summary

| Step | Reagents & Conditions | Yield | Reference |

| Coupling | Oxazolidine side chain, DCC/DMAP or other coupling agents | High | [7] |

| Deprotection | p-TsOH in Methanol or other acidic conditions | 93-94% | [5][11] |

Experimental Protocol: Coupling and Deprotection[3][6]

-

Coupling: The 7,10-di-O-methyl-10-DAB III intermediate is dissolved in an appropriate solvent like toluene. The protected oxazolidine carboxylic acid side chain is added, along with a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., DMAP). The mixture is stirred until the esterification is complete.

-

Deprotection: The resulting protected Cabazitaxel is dissolved in an alcohol solvent (e.g., methanol or ethanol). A catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid, is added. The reaction is stirred at room temperature until the oxazolidine ring is opened. The crude Cabazitaxel is then purified by crystallization or chromatography.[12]

Visualization of Final Assembly

Caption: Final coupling and deprotection steps to synthesize Cabazitaxel.

This guide outlines the principal synthetic pathways to Cabazitaxel intermediates, highlighting the chemical strategies and transformations involved. The optimization of these routes, focusing on yield, purity, and the use of less hazardous reagents, remains an active area of research in pharmaceutical process development.[9]

References

- 1. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]

- 7. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]

- 8. CN103012331A - Preparation method of cabazitaxel and intermediate thereof - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of novel cabazitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN102311410B - Preparation method for cabazitaxel - Google Patents [patents.google.com]

- 12. CN113429369B - Efficient cabazitaxel purification method - Google Patents [patents.google.com]

A Deep Dive into the Physicochemical Properties of Cabazitaxel and Its Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Cabazitaxel, a second-generation taxane, has emerged as a critical therapeutic agent in the treatment of advanced prostate cancer.[1] Its efficacy and unique pharmacological profile, which allows it to overcome some mechanisms of resistance to other taxanes like docetaxel, are intrinsically linked to its molecular structure and physicochemical properties.[2] A thorough understanding of these properties, not only of the active pharmaceutical ingredient (API) but also of its synthetic intermediates, is paramount for robust process development, formulation design, and ensuring the quality and stability of the final drug product.

This technical guide provides an in-depth analysis of the core physicochemical properties of Cabazitaxel and its key synthetic precursors. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for the key analytical techniques cited.

Physicochemical Data of Cabazitaxel and Key Intermediates

The synthesis of Cabazitaxel is a multi-step process that begins with a precursor molecule, typically 10-Deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree.[3] Through a series of chemical modifications, including the introduction of methoxy groups and the attachment of a side chain, the final Cabazitaxel molecule is assembled. The physicochemical properties of these intermediates are crucial for optimizing each synthetic step and ensuring the purity of the final product.

Core Intermediates in Cabazitaxel Synthesis:

-

10-Deacetylbaccatin III (10-DAB): The natural precursor for the semi-synthesis of many taxanes, including Cabazitaxel.[4]

-

7,10-dimethoxy-10-DAB III: A key intermediate formed by the methylation of the hydroxyl groups at the C7 and C10 positions of a protected 10-DAB derivative.[5]

-

(3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A crucial building block for the synthesis of the C13 side chain of Cabazitaxel.[6]

The following tables summarize the available quantitative data for Cabazitaxel and these key intermediates. It is important to note that some reported values, particularly melting points, show variability across different sources, which may be attributed to different experimental conditions or the presence of different polymorphic forms.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cabazitaxel | C45H57NO14 | 835.93 | 154.1-157.2[7], 170[2], 180[8] |

| 10-Deacetylbaccatin III (10-DAB) | C29H36O10 | 544.59 | Not specified in search results |

| 7,10-dimethoxy-10-DAB III | C31H40O10 | 572.64 | >225 (decomposes)[5][9] |

| (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | C9H9NO2 | 163.17 | 186 - 190[10] |

| Compound Name | Water | Ethanol | Methanol | DMSO | Other Solvents |

| Cabazitaxel | Insoluble[8] | Soluble[11] | Slightly Soluble[8] | Soluble[8] | Chloroform (Slightly)[8] |

| 10-Deacetylbaccatin III (10-DAB) | Insoluble[12] | Insoluble[12] | Soluble[12] | ~20 mg/mL[13], ≥22.25 mg/mL[14] | Dimethyl formamide (~20 mg/mL)[13] |

| 7,10-dimethoxy-10-DAB III | Not specified | Not specified | Soluble | Very Slightly Soluble (Heated) | DMF (Slightly, Heated, Sonicated)[9] |

| (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone | Slightly Soluble[6] | Soluble[6] | C = 1 in methanol (for optical rotation)[10] | Not specified | Dichloromethane (Soluble)[6] |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of Cabazitaxel and its intermediates relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments commonly employed in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for assessing the purity of Cabazitaxel and its intermediates, as well as for quantifying the API in various matrices.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[15]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile is common.[15] The pH of the aqueous phase is often adjusted to optimize separation.

-

Flow Rate: A typical flow rate is around 1-2 mL/min.[15]

-

Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance, often around 230 nm for taxanes.[15]

-

Sample Preparation: Samples are dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and filtered through a 0.45 µm filter before injection.

-

Data Analysis: The retention time is used for peak identification, and the peak area is used for quantification against a standard curve.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a powerful technique for determining the melting point, and for studying polymorphism and thermal stability of solid-state materials.[16]

Methodology:

-

Instrumentation: A calibrated DSC instrument is used.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[17]

-

Temperature Program: The sample is subjected to a controlled temperature program, typically a linear heating rate of 10°C/min under an inert nitrogen atmosphere.[17]

-

Data Acquisition: The heat flow into or out of the sample is measured as a function of temperature.

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The area under the peak corresponds to the heat of fusion.

X-ray Diffraction (XRD) for Structural Analysis

X-ray diffraction, particularly single-crystal XRD, is the definitive method for elucidating the three-dimensional atomic and molecular structure of crystalline materials.[18] Powder XRD is used to characterize the crystalline form and assess polymorphism.

Methodology:

-

Instrumentation: A single-crystal or powder X-ray diffractometer is used.

-

Sample Preparation:

-

Single-Crystal XRD: A high-quality single crystal of the compound is mounted on a goniometer head.

-

Powder XRD: A finely ground powder of the sample is packed into a sample holder.

-

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the sample is rotated.

-

Data Processing and Structure Solution (for single-crystal XRD): The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.

-

Pattern Analysis (for powder XRD): The positions and intensities of the diffraction peaks are used to identify the crystalline phase and can be compared to reference patterns.

Visualizing the Mechanism of Action and Synthetic Pathway

To provide a clearer understanding of the biological context and synthetic route of Cabazitaxel, the following diagrams have been generated using the DOT language.

Cabazitaxel's Mechanism of Action: Microtubule Stabilization

Cabazitaxel exerts its anticancer effect by disrupting microtubule dynamics, which are essential for cell division.[1] It binds to β-tubulin, promoting the assembly of tubulin into stable microtubules and inhibiting their disassembly. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.

Caption: Cabazitaxel's mechanism of action on microtubule dynamics.

Key Signaling Pathways Affected by Cabazitaxel

Research has shown that Cabazitaxel's cytotoxic effects can also involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

Caption: Signaling pathways modulated by Cabazitaxel.

Simplified Synthetic Workflow for Cabazitaxel

The following diagram illustrates a simplified workflow for the synthesis of Cabazitaxel, highlighting the key intermediates.

Caption: Simplified synthetic workflow for Cabazitaxel.

References

- 1. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [amp.chemicalbook.com]

- 6. (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone CAS 132127-34-5, Pharmaceutical Grade Intermediate at Attractive Price [jigspharma.com]

- 7. CN103012331A - Preparation method of cabazitaxel and intermediate thereof - Google Patents [patents.google.com]

- 8. Cabazitaxel CAS#: 183133-96-2 [m.chemicalbook.com]

- 9. 7,10-Dimethoxy-10-DAB III | 183133-94-0 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Chemical Intermediates Manufacturer, Chemical Intermediates Supplier, Exporter [jigspharma.com]

- 12. toku-e.com [toku-e.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. apexbt.com [apexbt.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. quercus.be [quercus.be]

- 17. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 18. rigaku.com [rigaku.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of a Key Cabazitaxel Intermediate

Introduction

Cabazitaxel, a potent second-generation taxane, is a chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer.[1][2] It is a semi-synthetic derivative of 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of the yew tree.[2][3] The synthesis of Cabazitaxel from 10-DAB is a multi-step process that involves the strategic protection and modification of several reactive hydroxyl groups. A pivotal step in this synthesis is the preparation of the key intermediate, 7,10-di-O-methyl-10-deacetylbaccatin III. This document provides a detailed protocol for the synthesis of this intermediate, tailored for researchers, scientists, and professionals in drug development.

The presented protocol is based on a selective methylation of the C7 and C10 hydroxyl groups of 10-deacetylbaccatin III. This method is advantageous as it can offer high selectivity and good yields, which are crucial for the overall efficiency of the Cabazitaxel synthesis.[4] The protocol outlines the necessary reagents, reaction conditions, and purification methods.

Experimental Protocol: Synthesis of 7,10-di-O-methyl-10-deacetylbaccatin III

This protocol details the selective methylation of 10-deacetylbaccatin III (10-DAB) at the C7 and C10 positions to yield the key Cabazitaxel intermediate, 7,10-di-O-methyl-10-deacetylbaccatin III.

Materials:

-

10-deacetylbaccatin III (10-DAB)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 10-deacetylbaccatin III.

-

Dissolve the 10-DAB in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

-

Deprotonation:

-

While maintaining the temperature at -20 °C, slowly add sodium hydride (60% dispersion in mineral oil) to the stirred solution. The addition should be done portion-wise to control the evolution of hydrogen gas.

-

Stir the reaction mixture at -20 °C for 1 hour to allow for the formation of the alkoxides at the hydroxyl groups.

-

-

Methylation:

-

Slowly add methyl iodide to the reaction mixture via a syringe.

-

Allow the reaction to warm to 0 °C and stir for an additional 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes and ethyl acetate to isolate the desired product, 7,10-di-O-methyl-10-deacetylbaccatin III.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white solid.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 7,10-di-O-methyl-10-deacetylbaccatin III. The yields are representative and can vary based on the specific reaction conditions and scale.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Selective Dimethylation | 10-deacetylbaccatin III | 1. Sodium Hydride2. Methyl Iodide | THF | -20 to 0 | 5-7 | ~80-90 |

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic transformation from the starting material to the key this compound.

Caption: Synthetic route to 7,10-di-O-methyl-10-deacetylbaccatin III.

References

Application Notes and Protocols for the Analytical Characterization of Cabazitaxel Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of key intermediates in the synthesis of Cabazitaxel, a potent anti-cancer agent. The protocols detailed below are intended to serve as a guide for researchers and scientists involved in the development and quality control of Cabazitaxel and related taxane compounds.

Introduction

Cabazitaxel, a second-generation taxane, is synthesized from the naturally occurring precursor 10-deacetylbaccatin III (10-DAB). The synthetic pathway involves several key intermediates, with 7,10-dimethoxy-10-deacetylbaccatin III (7,10-dimethoxy-10-DAB III) being a critical precursor. Rigorous analytical characterization of these intermediates is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for the analysis of these intermediates using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-Ray Powder Diffraction (XRPD).

Synthetic Pathway Overview

The synthesis of Cabazitaxel from 10-DAB typically involves the protection of hydroxyl groups, followed by methylation and subsequent coupling with a side chain. The characterization of each intermediate is crucial for process optimization and control.

Caption: Synthetic pathway of Cabazitaxel from 10-DAB.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a fundamental technique for assessing the purity of intermediates and quantifying their content. A stability-indicating HPLC method can also be used to monitor for degradation products.[1]

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC (RP-HPLC) method is commonly employed for the analysis of taxanes and their derivatives.[2][3]

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)[2]

-

Formic acid (optional, for mobile phase modification)[4]

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A: Water, B: Acetonitrile:Methanol (50:50, v/v) |

| Gradient | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25-30 min: 80-40% B, 30-35 min: 40% B |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30°C |

| Detection Wavelength | 227 nm[5] |

| Injection Volume | 10 µL[4] |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the intermediate standard or sample.

-

Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v) to obtain a stock solution of 1 mg/mL.

-

Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Purity: Determine the area percentage of the main peak relative to the total peak area in the chromatogram.

-

Assay: Quantify the intermediate by comparing its peak area with that of a reference standard of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the identification of intermediates, impurities, and degradation products by providing molecular weight information.[4]

Experimental Protocol: LC-MS Analysis

The LC conditions can be similar to the HPLC method described above. The MS parameters need to be optimized for the specific intermediate.

Instrumentation:

-

LC-MS system with an Electrospray Ionization (ESI) source

MS Parameters (Example):

| Parameter | Condition |

| Ionization Mode | Positive ESI |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 600 L/hr |

| Scan Range | m/z 100-1000 |

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the expected molecular weight of the intermediate.

-

Use the fragmentation pattern to confirm the structure and identify related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of synthetic intermediates.[6] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: NMR Analysis

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra as needed for complete structural assignment.

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum.

-

Assign the carbon signals in the ¹³C NMR spectrum.

-

Use 2D NMR data to establish connectivity between protons and carbons to confirm the desired structure.

X-Ray Powder Diffraction (XRPD) for Solid-State Characterization

XRPD is a critical technique for characterizing the solid-state properties of crystalline intermediates, including polymorphism, which can impact stability and processability.[7]

Experimental Protocol: XRPD Analysis

Instrumentation:

-

X-ray powder diffractometer with a Cu Kα radiation source

Sample Preparation:

-

Gently grind a small amount of the intermediate sample to a fine powder.

-

Mount the powder on a sample holder.

Data Acquisition:

| Parameter | Condition |

| Radiation | Cu Kα (λ = 1.5406 Å) |

| Voltage | 40 kV |

| Current | 40 mA |

| Scan Range (2θ) | 5° to 40° |

| Step Size | 0.02° |

| Scan Speed | 2°/min |

Data Analysis:

-

The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

-

Compare the diffractogram with reference patterns to identify the polymorphic form.

Summary of Analytical Data for Key Intermediates

The following tables summarize the expected analytical data for the key intermediates in the Cabazitaxel synthesis.

Table 1: HPLC and LC-MS Data

| Intermediate | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) |

| 10-Deacetylbaccatin III (10-DAB) | ~ 8.5 | 545.2 |

| 7,10-dimethoxy-10-DAB III | ~ 12.1 | 573.3 |

Table 2: Key ¹H NMR Signals (in CDCl₃, indicative values)

| Intermediate | Key Proton Signals (δ, ppm) |

| 10-Deacetylbaccatin III (10-DAB) | 8.12 (d, 2H, Ar-H), 7.60 (t, 1H, Ar-H), 7.48 (t, 2H, Ar-H), 6.38 (s, 1H, H-13), 5.65 (d, 1H, H-2), 4.97 (d, 1H, H-5), 4.83 (m, 1H, H-7), 4.43 (dd, 1H, H-20α), 4.20 (d, 1H, H-20β), 2.30 (s, 3H, Ac-CH₃) |